molecular formula C8H13Cl2N3OS B13611821 N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride

Cat. No.: B13611821
M. Wt: 270.18 g/mol
InChI Key: RKSNUAKTVDTWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride typically involves the reaction of 1,3-thiazole with pyrrolidine-2-carboxamide under specific conditions. One common method includes the esterification of an acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions . These methods are designed to optimize the yield and reduce the production time, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H13Cl2N3OS

Molecular Weight

270.18 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C8H11N3OS.2ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;;/h4-6,9H,1-3H2,(H,10,11,12);2*1H

InChI Key

RKSNUAKTVDTWQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC=CS2.Cl.Cl

Origin of Product

United States

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